molecular formula C18H23N5O3 B12126149 2-amino-N-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12126149
M. Wt: 357.4 g/mol
InChI Key: FTZGVMZWFVIPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound belongs to the class of pyrrolo[2,3-b]quinoxaline derivatives.
  • Its chemical structure consists of a pyrrolo[2,3-b]quinoxaline core with an amino group (NH₂) at position 2, an ethoxy group (OCH₂CH₃) at position 1, and a methoxypropyl group (OCH₂CH₂CH₃) at position 3.
  • The compound’s systematic name is 2-amino-N-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide .
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it likely involves multi-step organic synthesis.
    • Industrial production methods would require optimization and scale-up of the synthetic process.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed would vary based on the reaction conditions.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug candidate.

      Medicine: Assess its pharmacological properties, such as anticancer or anti-inflammatory effects.

      Industry: Investigate its use in materials science (e.g., organic electronics, sensors).

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets.
    • It may inhibit enzymes, interact with receptors, or affect cellular signaling pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds with the exact structure you provided. I recommend exploring related pyrrolo[2,3-b]quinoxaline derivatives to highlight its uniqueness.

    Remember that scientific research is continually evolving, and new findings may emerge.

    Properties

    Molecular Formula

    C18H23N5O3

    Molecular Weight

    357.4 g/mol

    IUPAC Name

    2-amino-N-(2-methoxyethyl)-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

    InChI

    InChI=1S/C18H23N5O3/c1-25-10-5-9-23-16(19)14(18(24)20-8-11-26-2)15-17(23)22-13-7-4-3-6-12(13)21-15/h3-4,6-7H,5,8-11,19H2,1-2H3,(H,20,24)

    InChI Key

    FTZGVMZWFVIPDJ-UHFFFAOYSA-N

    Canonical SMILES

    COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCOC)N

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.